molecular formula C8H13N3S B1464547 1-(tetrahydro-2H-thiopyran-4-yl)-1H-pyrazol-5-amine CAS No. 1249031-61-5

1-(tetrahydro-2H-thiopyran-4-yl)-1H-pyrazol-5-amine

Cat. No. B1464547
M. Wt: 183.28 g/mol
InChI Key: MGJROMLNYGPPST-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a similar compound, “1-(tetrahydro-2H-thiopyran-4-yl)-4-piperidinamine dihydrochloride hydrate”, has been reported . The InChI code for this compound is 1S/C10H20N2S.2ClH.H2O/c11-9-1-5-12(6-2-9)10-3-7-13-8-4-10;;;/h9-10H,1-8,11H2;2*1H;1H2 .

Scientific Research Applications

Application 1: Antimicrobial and Anticonvulsant Screening

  • Summary of the Application: This compound has been used in the synthesis of a small library of tetrahydro-2H-thiopyran-4-yl based thiazoles and selenazoles . These derivatives have been screened for their antimicrobial and anticonvulsant activities .
  • Results or Outcomes: Among the derivatives, certain compounds have shown very strong activity against Candida spp. with MIC (Minimum Inhibitory Concentration) values ranging from 1.95 to 15.62 mg/ml . Some of these compounds also showed strong activity against some strains of Candida spp. isolated from clinical materials, with MIC values ranging from 0.98 to 15.62 mg/ml . Additionally, certain compounds were found to be active against Gram-positive bacteria with MIC values ranging from 7.81 to 62.5 mg/ml . In terms of anticonvulsant activity, certain compounds demonstrated statistically significant anticonvulsant activity in the pentylenetetrazole model, and some showed protection in the 6-Hz psychomotor seizure model .

Application 2: Synthesis of Piperidinamine Derivatives

  • Summary of the Application: The compound “1-(tetrahydro-2H-thiopyran-4-yl)-4-piperidinamine dihydrochloride hydrate” is a derivative of “1-(tetrahydro-2H-thiopyran-4-yl)-1H-pyrazol-5-amine”. It is used in the synthesis of various pharmaceutical compounds .

Application 3: Synthesis of Piperidinamine Derivatives

  • Summary of the Application: The compound “1-(tetrahydro-2H-thiopyran-4-yl)-4-piperidinamine dihydrochloride hydrate” is a derivative of “1-(tetrahydro-2H-thiopyran-4-yl)-1H-pyrazol-5-amine”. It is used in the synthesis of various pharmaceutical compounds .

Safety And Hazards

The safety and hazards of “1-(tetrahydro-2H-thiopyran-4-yl)-1H-pyrazol-5-amine” are not known. For a similar compound, “1-(tetrahydro-2H-thiopyran-4-yl)piperazine dihydrochloride hydrate”, the safety information is available .

properties

IUPAC Name

2-(thian-4-yl)pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3S/c9-8-1-4-10-11(8)7-2-5-12-6-3-7/h1,4,7H,2-3,5-6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGJROMLNYGPPST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1N2C(=CC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(tetrahydro-2H-thiopyran-4-yl)-1H-pyrazol-5-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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